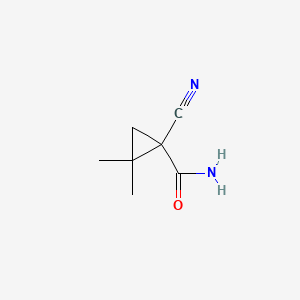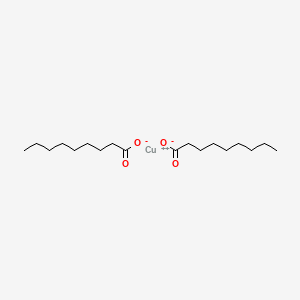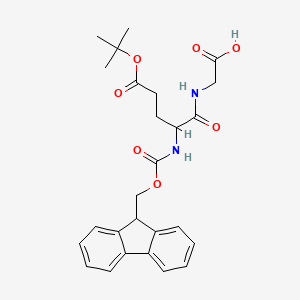
Cyclopropanecarboxamide, 1-cyano-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-2,2-dimethylcyclopropanecarboxamide is a chemical compound with the molecular formula C7H10N2O. It is a derivative of cyclopropane, characterized by the presence of a cyano group (-CN) and a carboxamide group (-CONH2) attached to the cyclopropane ring. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-2,2-dimethylcyclopropanecarboxamide can be synthesized through the bioconversion of 2,2-dimethylcyclopropanecarbonitrile. This process involves the use of Rhodococcus boritolerans FW815, which displays strong hydratase activity, converting the nitrile group to an amide group in a distilled water system . The optimal conditions for this bioconversion include a temperature range of 38-42°C and a pH of 7.0 .
Industrial Production Methods: The industrial production of 1-Cyano-2,2-dimethylcyclopropanecarboxamide typically involves the use of biocatalysts to ensure high efficiency and selectivity. The process is carried out in non-buffered distilled water systems, which are comparable to pH 7.0 phosphate buffer systems in terms of activity and reusability .
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-2,2-dimethylcyclopropanecarboxamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form 2,2-dimethylcyclopropanecarboxylic acid.
Oxidation and Reduction:
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or aqueous solutions under mild conditions.
Oxidation and Reduction: Specific reagents and conditions for these reactions are not extensively covered in the literature.
Major Products:
Hydrolysis Product: 2,2-dimethylcyclopropanecarboxylic acid.
Scientific Research Applications
1-Cyano-2,2-dimethylcyclopropanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Industry: Utilized in the production of chiral building blocks for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyano-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carboxamide groups play crucial roles in its reactivity and interactions with biological molecules. detailed studies on its molecular targets and pathways are limited.
Comparison with Similar Compounds
2,2-Dimethylcyclopropanecarbonitrile: A precursor in the synthesis of 1-Cyano-2,2-dimethylcyclopropanecarboxamide.
2,2-Dimethylcyclopropanecarboxylic Acid: A hydrolysis product of 1-Cyano-2,2-dimethylcyclopropanecarboxamide.
Uniqueness: 1-Cyano-2,
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-cyano-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C7H10N2O/c1-6(2)3-7(6,4-8)5(9)10/h3H2,1-2H3,(H2,9,10) |
InChI Key |
JFFWTAADCYOJNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(C#N)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)




![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)


